molecular formula C22H30N4O3 B607326 Enerisant CAS No. 1152747-82-4

Enerisant

Numéro de catalogue B607326
Numéro CAS: 1152747-82-4
Poids moléculaire: 398.51
Clé InChI: IABXVJILZYNSTM-GOSISDBHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Enerisant is a histamine H3 receptor antagonist. In H3 receptor binding assay using (R)​-​α-​methyl[3H]​histamine, Enerisant showed IC50 of 4.9 nM. Enerisant may be useful for the treatment of Alzheimer's disease, schizophrenia, etc.

Applications De Recherche Scientifique

  • Pharmacokinetics and Drug-Drug Interaction Potential :

    • Enerisant demonstrates low potential for cytochrome P450 (CYP)-mediated drug-drug interactions, which is a crucial aspect for clinical safety and effectiveness (Terasaka et al., 2021).
    • It also shows the inhibition of certain transporters like organic cation transporter 2 and multidrug and toxin extrusion proteins, but not P-glycoprotein or breast cancer resistance protein, which is significant for understanding its mechanism of action and potential interactions (Terasaka et al., 2021).
  • Pharmacodynamics and Receptor Occupancy :

    • A study using positron emission tomography with a specific radioligand for histamine H3 receptors measured the receptor occupancy by enerisant, which is vital for determining effective dosing and understanding its effects on the brain (Kimura et al., 2021).
  • In Vivo Effects in Rodents :

    • Enerisant has shown to increase neurotransmitter release related to arousal and cognition, and it exhibits wake-promoting and procognitive effects in rodents, indicating its potential in treating disorders related to these domains (Hino et al., 2020).
    • The occupancy of histamine H3 receptors varied depending on the pharmacological domain being tested, which is crucial for dose selection in clinical studies (Hino et al., 2020).

Propriétés

Numéro CAS

1152747-82-4

Nom du produit

Enerisant

Formule moléculaire

C22H30N4O3

Poids moléculaire

398.51

Nom IUPAC

(R)-(1-(4-(3-(2-methylpyrrolidin-1-yl)propoxy)phenyl)-1H-pyrazol-4-yl)(morpholino)methanone

InChI

InChI=1S/C22H30N4O3/c1-18-4-2-9-24(18)10-3-13-29-21-7-5-20(6-8-21)26-17-19(16-23-26)22(27)25-11-14-28-15-12-25/h5-8,16-18H,2-4,9-15H2,1H3/t18-/m1/s1

Clé InChI

IABXVJILZYNSTM-GOSISDBHSA-N

SMILES

O=C(C1=CN(C2=CC=C(OCCCN3[C@H](C)CCC3)C=C2)N=C1)N4CCOCC4

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Enerisant

Origine du produit

United States

Synthesis routes and methods

Procedure details

A suspension of (2R)-1-[3-(4-iodophenoxy)propyl]-2-methylpyrrolidine obtained in Example 1-(2) (0.30 g), 4-(1H-pyrazol-4-ylcarbonyl)morpholine obtained in Example 6-(1) (0.19 g), (rac-trans-N,N′-dimethylcyclohexane-1,2-diamine (0.049 g), copper iodide (0.017 g) and cesium carbonate (0.57 g) in N,N-dimethylformamide (0.5 mL) was stirred at 120° C. for 1.5 hours. The reaction mixture was cooled to room temperature, diluted with water and extracted with ethyl acetate. The organic layer was concentrated under reduced pressure, and the resulting residue was purified by NH-type silica gel column chromatography (eluting solvent: n-hexane:ethyl acetate=2:1 to 1:1). The resulting crystal was washed with isopropyl ether to give the titled compound (0.20 g) as a white solid.
Name
(2R)-1-[3-(4-iodophenoxy)propyl]-2-methylpyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.049 g
Type
reactant
Reaction Step Three
Quantity
0.57 g
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Three
Quantity
0.017 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Enerisant
Reactant of Route 2
Enerisant
Reactant of Route 3
Enerisant
Reactant of Route 4
Reactant of Route 4
Enerisant
Reactant of Route 5
Reactant of Route 5
Enerisant
Reactant of Route 6
Reactant of Route 6
Enerisant

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.